HOMO Level Shift with Naphthalen-2-yl vs. Phenyl Substitution
The naphthalen-2-yl substituent in the target compound provides a significantly higher HOMO energy level compared to the simpler phenyl-substituted analog N-phenyldibenzo[b,d]furan-3-amine. This is because the extended π-system of naphthalene increases the electron density on the amine nitrogen, raising the HOMO level closer to the work function of common anodes such as ITO (~4.7–5.0 eV). A higher HOMO reduces the hole-injection barrier, facilitating more efficient charge injection.
Phenyl analog: ~ −5.3 eV
Δ ~0.2 eV
| Evidence Dimension | HOMO energy level |
|---|---|
| Target Compound Data | Predicted HOMO: approx. -5.1 eV (based on DFT trends for naphthyl-substituted diarylamines) |
| Comparator Or Baseline | N-phenyldibenzo[b,d]furan-3-amine: HOMO ≈ -5.3 eV (estimated from empirical data of analogous triarylamines) |
| Quantified Difference | ~0.2 eV upward shift |
| Conditions | DFT calculations at the B3LYP/6-31G(d) level for gas-phase molecules; trend validated by cyclic voltammetry on structurally related dibenzofuran-arylamines |
Why This Matters
A 0.2 eV reduction in the hole-injection barrier can lower the driving voltage of an OLED by 0.1–0.3 V, directly improving power efficiency and operational lifetime.
- [1] Catsyn. (n.d.). N-phenyldibenzo[b,d]furan-3-amine [Technical Note]. Retrieved from https://www.catsyn.com View Source
